molecular formula C26H25N5O3S B2755898 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866848-22-8

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2755898
CAS No.: 866848-22-8
M. Wt: 487.58
InChI Key: NFTPPSPCEABULH-UHFFFAOYSA-N
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Description

3-(4-tert-Butylbenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butylbenzenesulfonyl and methoxyphenyl groups enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylbenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the tert-butylbenzenesulfonyl group: This step involves sulfonylation reactions using tert-butylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions using 2-methoxyaniline.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes:

    Temperature control: Maintaining optimal temperatures for each reaction step to prevent decomposition.

    Purification techniques: Using methods such as recrystallization and chromatography to purify the final product.

    Scalability: Ensuring that the synthesis can be scaled up without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylbenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-tert-Butylbenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-(4-Chlorobenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

3-(4-tert-Butylbenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This makes it more effective in penetrating biological membranes and interacting with molecular targets.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-26(2,3)17-13-15-18(16-14-17)35(32,33)25-24-28-23(27-20-10-6-8-12-22(20)34-4)19-9-5-7-11-21(19)31(24)30-29-25/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTPPSPCEABULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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